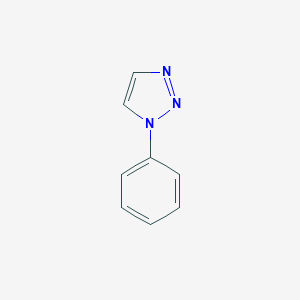

1-Phenyl-1H-1,2,3-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-6-9-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINVSCCCUSCXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296829 | |

| Record name | 1-Phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453-81-2 | |

| Record name | 1-Phenyl-1,3-triazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-phenyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. As a key building block, 1-phenyl-1H-1,2,3-triazole serves as a foundational structure for the development of a wide array of functional molecules, including active pharmaceutical ingredients, agrochemicals, and corrosion inhibitors. Its synthesis and characterization are therefore of fundamental importance to researchers in organic synthesis and drug discovery.

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying mechanisms and practical experimental protocols. Furthermore, it details the essential analytical techniques for the thorough characterization of this pivotal heterocyclic compound.

Synthetic Methodologies: A Mechanistic Perspective

The construction of the 1,2,3-triazole ring is most famously achieved through the [3+2] cycloaddition of an azide and an alkyne. This section explores the evolution of this reaction from the classical thermal process to modern, highly efficient catalytic methods.

The Classic Huisgen 1,3-Dipolar Cycloaddition

The thermal Huisgen 1,3-dipolar cycloaddition is the seminal reaction for the synthesis of 1,2,3-triazoles. It involves the reaction of an azide with an alkyne at elevated temperatures. However, a significant drawback of this method is the lack of regioselectivity when using unsymmetrical alkynes, leading to a mixture of 1,4- and 1,5-disubstituted regioisomers. The reaction proceeds through a concerted pericyclic mechanism.

The Advent of "Click" Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The landscape of triazole synthesis was revolutionized by the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". This method offers remarkable advantages over the thermal cycloaddition, including high regioselectivity, affording exclusively the 1,4-disubstituted triazole, milder reaction conditions, and broad functional group tolerance. The reaction's efficiency stems from the copper(I) catalyst, which activates the terminal alkyne for a stepwise cycloaddition with the azide.

The now widely accepted mechanism for the CuAAC reaction involves a dinuclear copper intermediate. This pathway provides a more complete explanation for the observed rate acceleration and high fidelity of the reaction.

A Regiocomplementary Approach: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

To access the 1,5-disubstituted regioisomer of 1,2,3-triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) has emerged as a powerful and complementary method to CuAAC. This reaction typically employs a ruthenium(II) catalyst, such as [Cp*RuCl], and proceeds through a distinct mechanistic pathway involving an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. Subsequent reductive elimination yields the 1,5-disubstituted triazole product.[1][2]

Experimental Protocols

This section provides a detailed, field-proven protocol for the synthesis of this compound via a convenient and efficient CuAAC reaction, utilizing calcium carbide as a safe and readily available source of acetylene.

Synthesis of this compound via CuAAC using Calcium Carbide

This protocol is adapted from a novel method that eliminates the need for handling acetylene gas directly, offering a safer and more practical laboratory procedure.[3]

Materials:

-

Phenyl azide

-

Calcium carbide (CaC₂)

-

Copper(I) iodide (CuI)

-

Sodium ascorbate

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required for less reactive azides)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve phenyl azide (1.0 eq) in a 2:1 mixture of acetonitrile and water.

-

Addition of Reagents: To the stirred solution, add calcium carbide (1.3 eq), copper(I) iodide (0.3 eq), and sodium ascorbate (0.3 eq).

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive substituted aryl azides, gentle heating may be required to drive the reaction to completion.

-

Work-up: Upon completion of the reaction, dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data for this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | White to off-white solid/crystals | [4] |

| Melting Point | 53-55 °C |

Note: The melting point for the parent this compound is not consistently reported across the literature. The provided value is an approximation based on similar structures. The closely related 1-benzyl-4-phenyl-1H-1,2,3-triazole has a reported melting point of 127-128 °C.[4]

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 - 7.60 | Multiplet | 3H | m,p-protons of phenyl ring |

| ~7.70 - 7.80 | Multiplet | 2H | o-protons of phenyl ring |

| ~7.90 | Singlet | 1H | H-5 of triazole ring |

| ~8.30 | Singlet | 1H | H-4 of triazole ring |

Note: Specific chemical shifts can vary depending on the solvent used. The provided data is a generalized representation based on spectra of similar 1-phenyl-1,2,3-triazole derivatives.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~120.0 | C-4 of triazole ring |

| ~121.0 | o-Carbons of phenyl ring |

| ~129.0 | m-Carbons of phenyl ring |

| ~130.0 | p-Carbon of phenyl ring |

| ~134.0 | C-5 of triazole ring |

| ~136.5 | ipso-Carbon of phenyl ring |

Note: The assignments are based on data from substituted 1-phenyl-1,2,3-triazoles and general knowledge of ¹³C NMR chemical shifts.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3150 | Medium | C-H stretching (aromatic and triazole ring) |

| 1590 - 1610 | Medium-Strong | C=C stretching (aromatic ring) |

| 1490 - 1510 | Medium-Strong | N=N stretching (triazole ring) |

| 1400 - 1450 | Medium | C-N stretching |

| 1200 - 1250 | Medium | In-plane C-H bending |

| 750 - 770 | Strong | Out-of-plane C-H bending (monosubstituted benzene) |

| 690 - 710 | Strong | Out-of-plane C-H bending (monosubstituted benzene) |

Note: The characteristic absorption bands of the triazole ring are often found in the fingerprint region and can be complex.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 145 | [M]⁺ (Molecular ion) |

| 117 | [M - N₂]⁺ |

| 90 | [M - N₂ - HCN]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern can vary depending on the ionization method used.

Visualizing the Synthesis

Synthetic Workflow for this compound via CuAAC

Caption: CuAAC synthesis of this compound.

Mechanistic Pathways of Triazole Synthesis

Caption: Comparison of triazole synthesis mechanisms.

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as the most efficient and practical method for its preparation, offering high regioselectivity and mild reaction conditions. The use of calcium carbide as an acetylene source further enhances the safety and convenience of this protocol. Accurate characterization through a combination of NMR, IR, and mass spectrometry, alongside physical property determination, is crucial for verifying the structure and purity of the final product. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the synthesis and application of triazole-based compounds.

References

- 1. This compound | C8H7N3 | CID 270009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenyl-1H-1,2,3-triazole

Introduction: The Significance of the Phenyl-Triazole Scaffold

1-Phenyl-1H-1,2,3-triazole is a heterocyclic compound featuring a phenyl group covalently bonded to a 1,2,3-triazole ring. This molecular scaffold is of profound interest to researchers in medicinal chemistry, drug development, and materials science. The 1,2,3-triazole moiety is not merely a passive linker; its unique electronic properties, including a significant dipole moment, hydrogen bonding capability, and exceptional stability, make it a valuable pharmacophore and structural unit.[1][2][3] Its prevalence in pharmaceuticals, functional polymers, and agrochemicals stems from its metabolic stability and its ability to engage in specific biological interactions.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both foundational data and the experimental context crucial for its application.

Molecular and Structural Characteristics

The fundamental identity of a molecule is rooted in its structure. This compound is composed of two planar aromatic systems: the phenyl ring and the 1,2,3-triazole ring. The spatial relationship between these rings, defined by the dihedral angle, influences the molecule's overall shape, crystallinity, and intermolecular interactions.[3] In related substituted structures, this dihedral angle can vary, indicating that the molecule is not perfectly flat but often adopts a twisted or skewed conformation.[3] This non-planarity can be critical for fitting into the active sites of enzymes or for dictating the packing of molecules in a solid state.

| Identifier | Value | Source |

| Chemical Formula | C₈H₇N₃ | [4] |

| Molecular Weight | 145.16 g/mol | [4] |

| CAS Number | 1453-81-2 | [4] |

| IUPAC Name | This compound | [4] |

Core Physicochemical Data Summary

For the drug development professional, a quantitative understanding of a compound's properties is paramount for predicting its behavior in vitro and in vivo. The following table summarizes the key physicochemical parameters for this compound. It is important to note that experimental values for the parent compound are scarce in the literature; therefore, data is often derived from closely related analogs or computational predictions.

| Property | Value | Method/Comment | Source |

| Melting Point (°C) | 53-55 | Experimental | Vendor Data |

| Boiling Point (°C) | ~306 | Predicted | ChemSpider |

| logP (Octanol/Water) | 1.3 | Computed | [4] |

| pKa (Acidic) | ~9.4 | Reference to parent 1H-1,2,3-triazole | [5] |

| pKa (Basic) | ~1.2 | Reference to protonated 1H-1,2,3-triazole | [5] |

| Water Solubility | log₁₀WS: -1.7 to -2.3 (mol/L) | Predicted for 4-phenyl isomer | [6] |

| Thermal Stability | Stable up to ~190°C | TGA data for 1-(4-nitrophenyl)-1H-1,2,3-triazole | [7][8] |

Spectroscopic Profile

The spectroscopic signature of this compound provides definitive structural confirmation.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum is characterized by signals for the two protons on the triazole ring and the five protons of the phenyl ring. In derivatives, the triazole proton typically appears as a singlet in the aromatic region.[9][10]

-

¹³C NMR: Signals corresponding to the two distinct carbons of the triazole ring and the carbons of the phenyl group are observed.[11][12]

-

-

Infrared (IR) Spectroscopy: The FTIR spectrum displays characteristic absorption bands. Key vibrations include C-H stretching from the aromatic rings, C=C ring stretching, and vibrations associated with the triazole ring, such as C-N and N=N stretches.[10][13]

-

UV-Vis Spectroscopy: The electronic spectrum is dominated by π → π* transitions. The parent 1H-1,2,3-triazole shows a characteristic absorption around 210 nm.[5] The addition of the phenyl chromophore is expected to shift the absorption to longer wavelengths.

Methodologies and Experimental Protocols

As a Senior Application Scientist, it is imperative to not only present data but to explain its origin and significance. The following sections detail the standard methodologies for synthesizing this compound and determining its critical physicochemical parameters.

Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient and widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[14] This reaction is valued for its high regioselectivity, excellent yields, and tolerance of a wide range of functional groups.[9][14]

Protocol:

-

Reactant Preparation: Phenyl azide and a suitable alkyne (e.g., phenylacetylene to form 1,4-diphenyl-1H-1,2,3-triazole) are dissolved in a suitable solvent, often a mixture including water.[9]

-

Catalyst System: A source of Copper(I) is introduced. This is typically generated in situ from a Copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).

-

Reaction: The mixture is stirred at room temperature or with gentle heating. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the product is typically extracted with an organic solvent. The crude product is then purified, most commonly by recrystallization or column chromatography on silica gel.[9]

Causality Insight: The copper catalyst is essential for the reaction's efficiency and regioselectivity. It forms a copper-acetylide intermediate that dramatically lowers the activation energy of the cycloaddition compared to the uncatalyzed thermal reaction, which often yields a mixture of isomers.[14]

Determination of Lipophilicity (logP)

Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a critical predictor of a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion). The "shake-flask" method is the gold standard for its direct measurement.[15][16]

Protocol (Shake-Flask Method):

-

Phase Preparation: 1-octanol and a buffered aqueous solution (typically phosphate-buffered saline, pH 7.4) are pre-saturated by mixing them vigorously for 24 hours, followed by separation.[17] This ensures that the phases are in equilibrium.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).[17]

-

Partitioning: A small aliquot of the stock solution is added to a vial containing known volumes of the pre-saturated 1-octanol and aqueous buffer.

-

Equilibration: The vial is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[15]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[18]

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality Insight: LogP is a measure of the equilibrium between a lipophilic ("fat-loving") environment and a hydrophilic ("water-loving") one. This mimics the partitioning a drug molecule undergoes when crossing cellular membranes. A logP value that is too high may lead to poor aqueous solubility and sequestration in fatty tissues, while a value that is too low may hinder membrane permeation.[16]

Determination of Acidity/Basicity (pKa)

The pKa value defines the ionization state of a compound at a given pH. This is crucial for solubility, receptor binding, and formulation. Potentiometric titration is a highly precise and common method for pKa determination.[19][20][21]

Protocol (Potentiometric Titration):

-

System Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[19]

-

Sample Preparation: A solution of the compound is prepared at a known concentration (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low.[19][22] The ionic strength is kept constant with an electrolyte like KCl.[19]

-

Titration: The solution is placed in a vessel with the pH electrode and stirred. To determine a basic pKa, the solution is first acidified (e.g., to pH 2 with HCl) and then titrated by adding small, precise volumes of a standardized base (e.g., 0.1 M NaOH).[19] To determine an acidic pKa, the process is reversed.

-

Data Acquisition: The pH is recorded after each addition of titrant.

-

Analysis: The pKa is determined from the resulting titration curve. It corresponds to the pH at the half-equivalence point, which is found at the inflection point of the curve.[20]

Causality Insight: The 1,2,3-triazole ring contains nitrogen atoms that can be protonated (acting as a base) and, in the unsubstituted form, an N-H proton that can be lost (acting as an acid).[5] The pKa values dictate the ratio of ionized to non-ionized species at physiological pH (~7.4), which directly impacts how the molecule interacts with biological membranes and protein targets.

Determination of Thermal Stability

Thermogravimetric Analysis (TGA) is used to measure the thermal stability of a material by monitoring its mass as a function of temperature.[23][24]

Protocol (Thermogravimetric Analysis):

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina).[25]

-

Instrument Setup: The crucible is placed on a highly sensitive microbalance within the TGA furnace. The desired atmosphere (e.g., inert nitrogen or oxidative air) is set at a constant flow rate.[26]

-

Heating Program: A temperature program is initiated. For decomposition studies, this is typically a linear heating ramp (e.g., 10 °C/min) to a high temperature (e.g., 500-900 °C).[10][27]

-

Data Acquisition: The instrument continuously records the sample's mass and temperature.

-

Analysis: The data is plotted as percent weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.[23]

Causality Insight: TGA reveals the temperature at which a compound begins to chemically break down. For this compound, the high stability of the aromatic rings means decomposition occurs at elevated temperatures.[7][8] This is a critical parameter for materials science applications and for determining the shelf-life and processing conditions for pharmaceutical formulations.

Computational Insights

In modern research, experimental work is frequently complemented by computational chemistry. Methods like Density Functional Theory (DFT) can be used to predict molecular geometries, electronic properties, and spectroscopic data.[13] Furthermore, quantitative structure-property relationship (QSPR) models are employed to calculate values like pKa and logP, which can guide synthetic efforts by prioritizing compounds with desirable characteristics before they are even made.[28][29][30]

Conclusion

This compound is a molecule of significant academic and industrial importance, defined by a robust set of physicochemical properties. Its notable thermal stability, moderate lipophilicity, and well-defined spectroscopic characteristics make it a versatile and predictable building block. For researchers in drug discovery and materials science, a thorough understanding of these properties—and the experimental methodologies used to determine them—is the foundation for rational design and successful application. This guide serves as a technical resource to bridge the gap between theoretical knowledge and practical implementation, empowering scientists to fully leverage the potential of this valuable chemical scaffold.

References

- 1. scielo.br [scielo.br]

- 2. acs.org [acs.org]

- 3. 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H7N3 | CID 270009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 1H-1,2,3-Triazole, 4-phenyl- (CAS 1680-44-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles [opg.optica.org]

- 8. OPG [opg.optica.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. researchgate.net [researchgate.net]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. rsc.org [rsc.org]

- 23. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. epfl.ch [epfl.ch]

- 26. scribd.com [scribd.com]

- 27. betterceramic.com [betterceramic.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

An In-depth Technical Guide to 1-phenyl-1H-1,2,3-triazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-phenyl-1H-1,2,3-triazole, a key heterocyclic scaffold in modern medicinal chemistry. We will delve into its fundamental properties, synthesis methodologies with a focus on the revolutionary "click chemistry," and its burgeoning applications in the development of novel therapeutics. This document is intended to serve as a valuable resource, synthesizing technical data with practical insights for professionals in the field.

Core Compound Identification and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a five-membered ring of two carbon and three nitrogen atoms, with a phenyl group attached to one of the nitrogen atoms. Its structural stability and unique electronic properties make it a valuable building block in organic synthesis.

A summary of its key identifiers and computed properties is presented below:

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1453-81-2 | PubChem[1] |

| Molecular Formula | C₈H₇N₃ | PubChem[1] |

| Molecular Weight | 145.16 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 145.063997236 Da | PubChem[1][2] |

The 1,2,3-triazole ring is characterized by significant stability due to its aromatic nature, with six delocalized pi electrons.[3] This stability extends to resistance against hydrolysis, oxidation, and reduction, making it a reliable component in complex molecular architectures.[3]

Synthesis of this compound: The Power of "Click Chemistry"

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne.[4] While the thermal reaction often leads to a mixture of regioisomers (1,4- and 1,5-disubstituted), the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides remarkable regioselectivity, almost exclusively yielding the 1,4-disubstituted product.[4][5] This reaction is the cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[6]

The CuAAC reaction to form this compound (specifically, a 1,4-disubstituted derivative) involves the reaction of phenylazide with a terminal alkyne in the presence of a copper(I) catalyst.

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following diagram illustrates the general workflow for the synthesis of a 1,4-disubstituted-1-phenyl-1H-1,2,3-triazole via CuAAC.

Caption: General workflow for the CuAAC synthesis of 1-phenyl-1,2,3-triazoles.

Detailed Protocol:

A general procedure for the CuAAC involves dissolving the phenyl azide and the terminal alkyne in a suitable solvent system, often a mixture of t-butanol and water.[7] A copper(I) source, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is then added.[8] The reaction is often carried out at room temperature and stirred for a period ranging from a few hours to a day.[9] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated through extraction and purified by column chromatography or recrystallization.

The robustness of this methodology allows for its application in a wide range of contexts, including in aqueous media, and it tolerates a broad spectrum of functional groups, making it ideal for the synthesis of diverse molecular libraries for drug screening.[3][10]

Applications in Drug Development and Medicinal Chemistry

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry due to its unique combination of properties.[11] It is often employed as a bioisostere for the amide bond, mimicking its size and polarity while offering superior metabolic stability due to its resistance to enzymatic cleavage.[3][12] The triazole ring can also participate in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets.[13]

Derivatives of this compound have been investigated for a wide array of therapeutic applications:

-

Anticancer Activity: Numerous studies have reported the synthesis of 1,2,3-triazole derivatives with significant cytotoxic activity against various cancer cell lines.[14][15] For instance, certain this compound-containing compounds have demonstrated potent antiproliferative effects on breast cancer cells.[15] The mechanism of action can vary, with some compounds inducing cell cycle arrest and apoptosis.[12]

-

Anti-inflammatory Agents: Phenyl-1H-1,2,3-triazole analogs have been synthesized and evaluated as non-steroidal anti-inflammatory drugs (NSAIDs).[16] In preclinical models, some of these compounds have shown more potent anti-inflammatory effects than the reference drug diclofenac.[16][17]

-

Enzyme Inhibition: The this compound scaffold has been incorporated into molecules designed to inhibit specific enzymes. Examples include inhibitors of carbonic anhydrase, which are targets for diuretics and antiglaucoma agents, and α-glycosidase inhibitors, which have potential for the management of type 2 diabetes.[7][9][18]

-

Antimicrobial and Antiviral Activity: The triazole core is a well-established pharmacophore in antimicrobial and antiviral drug discovery.[14][15] Research continues to explore novel this compound derivatives for their potential to combat infectious diseases.

The "click chemistry" approach greatly facilitates the generation of large libraries of these derivatives, enabling high-throughput screening to identify lead compounds for various therapeutic targets.[11]

Conclusion

This compound is a molecule of significant interest in contemporary chemical and pharmaceutical research. Its robust physicochemical properties and, most notably, its straightforward and highly efficient synthesis via copper-catalyzed azide-alkyne cycloaddition have positioned it as a cornerstone of "click chemistry." For researchers and drug development professionals, the this compound scaffold offers a versatile and reliable platform for the design and synthesis of novel therapeutic agents with a broad spectrum of potential biological activities. The continued exploration of this privileged structure is expected to yield new and improved treatments for a range of human diseases.

References

- 1. This compound | C8H7N3 | CID 270009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-phenyl-1H-1,2,4-triazole | C8H7N3 | CID 83432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]

- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

- 10. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Pharmacological Versatility of 1-Phenyl-1H-1,2,3-Triazole Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1-phenyl-1H-1,2,3-triazole scaffold has emerged as a "privileged structure" in medicinal chemistry, conferring a remarkable spectrum of biological activities upon its derivatives. This guide provides an in-depth technical exploration of these activities, designed for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds show promise—including anti-inflammatory, anticancer, antiviral, and antimicrobial applications. This document moves beyond a simple recitation of facts to explain the causality behind experimental designs, elucidate mechanisms of action through signaling pathways, and provide detailed, field-proven protocols for evaluating biological efficacy. Our focus remains on the scientific integrity and logical coherence required for advancing novel chemical entities from the bench to potential clinical significance.

The Rise of the 1-Phenyl-1,2,3-Triazole Core in Medicinal Chemistry

The 1,2,3-triazole ring, particularly when synthesized via the robust and versatile Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," serves as an exceptional molecular scaffold.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide bonds make it a highly attractive component in drug design.[2][3] The addition of a phenyl group at the N-1 position introduces a critical element for tuning the molecule's steric and electronic properties through substitution, profoundly influencing its interaction with biological targets. This guide will explore the downstream biological consequences of these molecular interactions.

Anti-Inflammatory Activity: Targeting the Cyclooxygenase Pathway

Chronic inflammation is a key pathological driver in numerous diseases. This compound derivatives have demonstrated significant potential as non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[4][5]

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism for the anti-inflammatory effect of these triazole derivatives is the inhibition of the COX-2 enzyme.[5] COX-2 is an inducible enzyme responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[6] Unlike the constitutively expressed COX-1 enzyme, which plays a role in gastric protection and platelet aggregation, COX-2 is upregulated at sites of inflammation by stimuli such as tumor necrosis factor-alpha (TNF-α).[4] By selectively inhibiting COX-2, these compounds can reduce the production of inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4] Certain derivatives have also been shown to modulate the levels of pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6), and increase anti-inflammatory cytokines like IL-4, suggesting a broader immunomodulatory role.[5][6]

Structure-Activity Relationship (SAR) Insights

-

Substitution on the Phenyl Ring: The nature and position of substituents on the 1-phenyl ring are critical. Electron-withdrawing groups can influence the electronic distribution of the triazole ring, potentially enhancing binding to the active site of COX-2.

-

Substitution at the 4-position of Triazole: The moiety at the C-4 position of the triazole ring often dictates the potency and selectivity. Bulky aromatic groups can form favorable interactions within the hydrophobic channel of the COX-2 active site.

Quantitative Data Summary

| Compound ID | Description | In Vivo Model | Inhibition (%) | Reference |

| 2a | This compound analog | Xylene-induced ear edema (25 mg/kg) | > Diclofenac | [4] |

| 2b | This compound analog | Xylene-induced ear edema (25 mg/kg) | > Diclofenac | [4] |

| 2c | This compound analog | Xylene-induced ear edema (25 mg/kg) | > Diclofenac | [4] |

| Compound 5 | 1,4-disubstituted 1H-1,2,3-triazole | Carrageenan-induced paw edema (100 mg/kg) | 77.4% | [5][6] |

Experimental Protocol: Xylene-Induced Ear Edema in Mice

This protocol is a standard and rapid in vivo screening method to evaluate the acute anti-inflammatory potential of a test compound. The choice of xylene as an irritant is due to its ability to induce a rapid and quantifiable edematous response mediated by prostaglandins and other inflammatory mediators.

-

Animal Acclimatization: House male ICR or Swiss albino mice (20-25 g) for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping and Dosing: Randomly divide mice into groups (n=5-6):

-

Negative Control: Vehicle (e.g., 1% Tween 80 in saline).

-

Positive Control: Reference drug (e.g., Diclofenac sodium, 25 mg/kg).

-

Test Groups: 1-phenyl-1,2,3-triazole derivative at various doses (e.g., 25, 50, 100 mg/kg).

-

-

Compound Administration: Administer the vehicle, reference, or test compounds orally (p.o.) via gavage.

-

Induction of Inflammation: One hour after compound administration, apply 20 µL of xylene to the inner and outer surfaces of the right ear of each mouse. The left ear remains untreated as an internal control.

-

Sample Collection: After 15-60 minutes (typically 30 min) of xylene application, humanely euthanize the mice by cervical dislocation.

-

Measurement: Using a 6-7 mm biopsy punch, remove circular sections from both the right (treated) and left (untreated) ears and weigh them immediately.

-

Calculation: The extent of edema is calculated as the weight difference between the right and left ear punches. The percentage inhibition of inflammation is calculated using the formula:

-

% Inhibition = [(Wc - Wt) / Wc] * 100

-

Where Wc is the average edema weight of the control group and Wt is the average edema weight of the treated group.

-

Anticancer Activity: Disrupting Proliferation and Survival Pathways

The 1,2,3-triazole scaffold is a cornerstone in the development of novel anticancer agents.[2] Derivatives featuring the this compound core have shown potent activity against a range of cancer cell lines by targeting multiple oncogenic pathways.[2][7]

Mechanism of Action: Multi-Targeted Kinase Inhibition and Apoptosis Induction

The anticancer effects of these compounds are often multifactorial, stemming from their ability to inhibit key signaling proteins that drive cancer cell proliferation and survival.

-

Kinase Inhibition: Many derivatives function as ATP-competitive inhibitors of protein kinases. Specific targets identified include Src kinase , a non-receptor tyrosine kinase involved in cell motility and proliferation, and cyclin-dependent kinases like CDK2 , which are crucial for cell cycle progression.[7][8] Some hybrids have also shown inhibitory activity against receptor tyrosine kinases like EGFR , FLT4 (VEGFR3) , and PDGFRA .[7][9]

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is common in cancer. Certain 1,2,3-triazole chalcone hybrids have been specifically designed to inhibit PI3K and mTOR kinases, leading to the suppression of this pro-survival signaling cascade.[10]

-

Induction of Apoptosis and Cell Cycle Arrest: By inhibiting these critical pathways, 1-phenyl-1,2,3-triazole derivatives can trigger programmed cell death (apoptosis) and halt the cell cycle, often at the G2/M or G0/G1 phase, preventing cancer cells from dividing.[2][10]

Quantitative Data Summary

| Compound Class | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| Naphthoquinone-Triazole Hybrid 4a | EBC-1 (Lung) | 1.8 | CDK2, FLT4, PDGFRA | [7] |

| Naphthoquinone-Triazole Hybrid 4i | Mia-Paca-2 (Pancreatic) | 0.3 | CDK2, FLT4, PDGFRA | [7] |

| Triazole-Chalcone Hybrid 4e | Saos-2 (Osteosarcoma) | ~0.1 (equiv. to control) | PI3K/mTOR | [10] |

| Erlotinib-Triazole Hybrid e15 | A549 (Lung) | 0.02 | EGFR | [9] |

| Pyrazolopyrimidine-Triazole Conjugate | HT-29 (Colon) | 73% inhibition @ 50µM | Src Kinase | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its selection is based on its reliability, high-throughput compatibility, and the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1-phenyl-1,2,3-triazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert MTT to insoluble purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antifungal Activity: Disrupting Fungal Cell Membrane Integrity

The azole class of drugs, which includes 1,2,4-triazoles like fluconazole, is a mainstay of antifungal therapy. Emerging research shows that 1,2,3-triazole derivatives also possess potent antifungal properties, primarily by targeting the ergosterol biosynthesis pathway, which is unique to fungi.[11][12]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ergosterol is the primary sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The antifungal mechanism of triazole derivatives involves the inhibition of a key enzyme in this pathway: lanosterol 14α-demethylase (CYP51) .[11][13] This enzyme is a cytochrome P450-dependent enzyme responsible for the C14-demethylation of lanosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupt the membrane structure, increase permeability, and ultimately inhibit fungal growth.[11][14]

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility (CLSI M27)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. It provides a quantitative measure of the compound's potency.

-

Medium Preparation: Prepare RPMI-1640 medium buffered with MOPS to a pH of 7.0.

-

Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours. Prepare a suspension of the culture in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in RPMI medium to achieve a range of final concentrations. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

-

Inoculation: Add the standardized fungal inoculum to each well, except the sterility control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition (typically ≥50% for azoles) of growth compared to the drug-free control well. This can be assessed visually or by using a spectrophotometric plate reader.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of privileged structures in modern drug discovery. Its synthetic accessibility via click chemistry, coupled with its metabolic stability and versatile biological activity, ensures its continued prominence. The derivatives discussed herein demonstrate potent and often selective activities across a wide range of therapeutic targets, from inflammatory enzymes and oncogenic kinases to essential pathways in pathogenic microbes.

The future of this chemical class lies in the rational design of next-generation hybrids and conjugates. By linking the 1-phenyl-1,2,3-triazole core to other known pharmacophores, researchers can develop multi-targeted agents with potentially synergistic effects and improved resistance profiles. Further elucidation of their precise molecular interactions and off-target effects will be crucial for translating these promising laboratory findings into clinically effective therapeutics.

References

- 1. Synthesis of 1-aryl 4-phenyl 123-triazols and Investigating Anti-Fungal and Anti-Bacterial Activity in In Vitro Conditions - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]

- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 4. Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. portfolio.afu.uz [portfolio.afu.uz]

- 7. Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 9. Frontiers | Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-phenyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data of 1-phenyl-1H-1,2,3-triazole, a key heterocyclic scaffold in medicinal chemistry and materials science. Understanding the distinct spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, grounded in established scientific principles.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₈H₇N₃ and a molecular weight of 145.16 g/mol .[1] Its structure, featuring a phenyl ring attached to a 1,2,3-triazole ring, gives rise to a unique set of signals across various spectroscopic techniques. This guide will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing both experimental details and in-depth interpretation.

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext];

edge [style=invis];

// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

N1 [label="N"];

C7 [label="C"];

C8 [label="C"];

N2 [label="N"];

N3 [label="N"];

H1 [label="H"];

H2 [label="H"];

H3 [label="H"];

H4 [label="H"];

H5 [label="H"];

H7 [label="H"];

H8 [label="H"];

// Phenyl Ring

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- N1;

// Triazole Ring

N1 -- C7;

C7 -- C8;

C8 -- N2;

N2 -- N3;

N3 -- N1;

// Hydrogens

C2 -- H1;

C3 -- H2;

C4 -- H3;

C5 -- H4;

C6 -- H5;

C7 -- H7;

C8 -- H8;

}

Figure 2: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Predicted IR Data and Interpretation:

Wavenumber (cm⁻¹) Vibration Functional Group 3100 - 3000 C-H stretch Aromatic (Phenyl and Triazole) 1600 - 1450 C=C stretch Aromatic (Phenyl Ring) 1490 - 1400 N=N stretch Triazole Ring 1250 - 1000 C-N stretch Phenyl-N and in-ring C-N 900 - 675 C-H bend (out-of-plane) Aromatic (Phenyl Ring)

Interpretation:

-

The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ is a clear indication of the phenyl and triazole rings.

-

The characteristic C=C stretching vibrations of the phenyl ring will appear in the 1600-1450 cm⁻¹ region.

-

The N=N stretching of the triazole ring is expected to be in the 1490-1400 cm⁻¹ range.

-

The C-N stretching vibrations will be present in the fingerprint region.

-

The out-of-plane C-H bending vibrations of the monosubstituted phenyl ring will give rise to strong absorptions in the 900-675 cm⁻¹ region.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Mass Spectrometry Data:

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 145, corresponding to its molecular weight.

Interpretation of Fragmentation Pattern:

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:

-

Loss of N₂: A characteristic fragmentation of triazoles is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. This would result in a fragment ion at m/z 117.

-

Formation of Phenyl Cation: Cleavage of the N-phenyl bond can lead to the formation of a stable phenyl cation (C₆H₅⁺) at m/z 77.

-

Formation of Triazole Radical Cation: Cleavage can also result in the formation of the 1H-1,2,3-triazole radical cation at m/z 68.

```dot

digraph "Fragmentation_Pathway" {

rankdir=LR;

node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#EA4335"];

M [label="[C8H7N3]+•\n(m/z 145)"];

F1 [label="[C8H7N]+•\n(m/z 117)"];

F2 [label="[C6H5]+\n(m/z 77)"];

F3 [label="[C2H2N3]+\n(m/z 68)"];

M -> F1 [label="- N2"];

M -> F2 [label="- C2H2N3•"];

M -> F3 [label="- C6H5•"];

}

References

Introduction: The Ascendancy of a Privileged Heterocycle

An In-Depth Technical Guide to the Discovery, Synthesis, and Applications of the 1-Phenyl-1H-1,2,3-Triazole Scaffold

The 1,2,3-triazole ring, a five-membered heterocycle featuring three adjacent nitrogen atoms, has cemented its status as a "privileged" structural motif in modern chemistry.[1][2] Its remarkable combination of aromaticity, chemical stability, and capacity for hydrogen bonding and dipole-dipole interactions makes it an exceptionally versatile building block.[1] The this compound core, in particular, is a recurring feature in a multitude of compounds across medicinal chemistry, materials science, and chemical biology.[2][3] This guide offers a comprehensive exploration of its journey from a historical curiosity to a cornerstone of contemporary chemical synthesis, with a focus on the evolution of synthetic methodologies that have enabled its widespread use.

Part 1: Foundational Discoveries and the Pre-Catalytic Era

The story of the 1,2,3-triazole begins in the late 19th century, with early syntheses often characterized by harsh reaction conditions, low yields, and a notable lack of regiochemical control.[1] The most significant breakthrough in this era was the development of the 1,3-dipolar cycloaddition between an organic azide and an alkyne, a reaction class extensively investigated by Rolf Huisgen in the mid-20th century.[4][5]

The Huisgen 1,3-Dipolar Cycloaddition

The thermal Huisgen cycloaddition is the foundational reaction for forming the 1,2,3-triazole ring.[5] When an unsymmetrical alkyne is used, such as phenylacetylene reacting with phenyl azide, the reaction typically requires prolonged heating and produces a mixture of the 1,4-disubstituted and 1,5-disubstituted regioisomers.[6] This lack of selectivity, coupled with the high activation energy required, limited its practical application for decades.[6][7]

A typical thermal synthesis involves heating the reactants in a suitable solvent. For instance, refluxing phenyl azide and phenylacetylene in water can produce 1,4-diphenyl-1,2,3-triazole, though often as part of an isomeric mixture.[8]

Caption: Thermal Huisgen cycloaddition yielding a mixture of regioisomers.

Part 2: The "Click Chemistry" Revolution: Catalytic Regiocontrol

The landscape of triazole synthesis was irrevocably altered in 2002 with the concurrent and independent reports from the laboratories of Morten Meldal and K. Barry Sharpless, which introduced the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][9] This reaction became the archetypal example of "click chemistry," a concept defined by Sharpless that emphasizes reactions with high yields, stereospecificity, and simple, benign reaction conditions.[5][7] This innovation was complemented by the later development of Ruthenium-catalyzed methods, providing access to the alternative regioisomer.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction transformed the Huisgen cycloaddition into a highly reliable and regioselective process. By introducing a copper(I) catalyst, the reaction between a terminal alkyne and an azide proceeds rapidly at room temperature to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[6][]

Causality of Experimental Choice: The choice of a copper(I) source is critical. While Cu(I) salts can be used directly, they are prone to oxidation. Therefore, a common and more robust strategy involves using a Cu(II) salt, such as CuSO₄·5H₂O, in the presence of a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[9] The catalyst's role is to form a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner, ensuring the formation of only the 1,4-isomer.[6][11] This atom-economical reaction is often performed in aqueous solvent systems, aligning with the principles of green chemistry.[4][12]

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Synthesis of 1,4-Diphenyl-1H-1,2,3-triazole via CuAAC [8][13]

-

Reactant Preparation: In a round-bottom flask, dissolve phenyl azide (1.0 mmol, 1.0 eq) and phenylacetylene (1.0 mmol, 1.0 eq) in a 1:1 mixture of t-BuOH and H₂O (10 mL).

-

Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1 mmol, 0.1 eq) followed by a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 eq) in a minimal amount of water.

-

Reaction: Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with water. The precipitated product is collected by vacuum filtration, washed with cold water, and then a cold non-polar solvent like hexane to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield the pure 1,4-diphenyl-1H-1,2,3-triazole as a white solid.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The development of ruthenium-based catalysts provided a powerful synthetic tool to access the complementary 1,5-disubstituted 1,2,3-triazoles.[14] Unlike the copper-catalyzed variant, the RuAAC reaction proceeds through a different mechanistic pathway and is highly regioselective for the 1,5-isomer.[15][16]

Causality of Experimental Choice: The most effective catalysts are typically pentamethylcyclopentadienyl ruthenium(II) complexes, such as [CpRuCl]₄ or CpRuCl(PPh₃)₂.[16][17] The reaction mechanism is believed to involve the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate.[15][16] The regioselectivity is dictated by the initial bond formation between the terminal, electrophilic nitrogen of the azide and the more electronegative carbon of the alkyne.[16] Subsequent reductive elimination yields the 1,5-triazole product and regenerates the active catalyst. This method is particularly valuable as it can also accommodate internal alkynes, leading to fully substituted triazoles.[15]

Caption: Catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Experimental Protocol: Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole via RuAAC [14][17]

-

Inert Atmosphere: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the ruthenium catalyst, such as Cp*RuCl(PPh₃)₂ (0.02 mmol, 2 mol%).

-

Reactant Addition: Add a non-protic solvent such as toluene or THF (5 mL), followed by phenyl azide (1.0 mmol, 1.0 eq) and phenylacetylene (1.2 mmol, 1.2 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction's progress by TLC or GC-MS. The reaction typically requires several hours for completion.

-

Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the pure 1,5-diphenyl-1H-1,2,3-triazole.

Part 3: Data Summary and Applications

Comparative Analysis of Synthetic Methodologies

| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Catalyst | None | Cu(I) source (e.g., CuSO₄/NaAsc) | Ru(II) complex (e.g., Cp*RuCl(PPh₃)₂) |

| Regioselectivity | Mixture of 1,4 and 1,5 isomers | Exclusively 1,4-isomer | Exclusively 1,5-isomer |

| Reaction Conditions | High temperature (80-150 °C) | Room temperature | Elevated temperature (60-110 °C) |

| Typical Solvents | Various (e.g., Toluene, H₂O) | Aqueous mixtures, THF, DCM | Non-protic (e.g., Toluene, THF, DMF) |

| Alkyne Scope | Terminal and Internal | Terminal only | Terminal and Internal |

| References | [5][6] | [6][7][] | [14][15][16] |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol [18] |

| Appearance | White to off-white solid |

| Melting Point | 53-57 °C |

| ¹H NMR (CDCl₃, δ) | ~8.13 (s, 1H), 7.85 (d, 2H), 7.72 (d, 2H), 7.19-7.50 (m, 3H)[8] |

| ¹³C NMR (CDCl₃, δ) | ~134.5, 130.0, 129.8, 128.9, 120.8, 120.6 |

Note: NMR shifts are approximate and can vary based on solvent and instrument.

Significance and Applications

The 1-phenyl-1,2,3-triazole scaffold is a cornerstone in drug discovery and materials science.

-

Medicinal Chemistry: The triazole ring is considered a bioisostere of the amide bond, offering improved stability and metabolic resistance.[13] Compounds incorporating this moiety have demonstrated a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][19] For example, this compound derivatives have been investigated as potential inhibitors of α-glycosidases for diabetes treatment and as cytotoxic agents against breast cancer cell lines.[3][20]

-

Materials Science: The rigidity and polarity of the triazole ring make it an excellent linker unit in the synthesis of polymers and dendrimers.[4] Its coordinating ability also allows for the construction of novel ligands for catalysis and functional materials.

Conclusion

The journey of this compound from its initial discovery to its current prominence is a testament to the power of synthetic innovation. The development of the Huisgen 1,3-dipolar cycloaddition laid the groundwork, but it was the advent of highly regioselective catalytic methods—namely the copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloadditions—that truly unlocked the potential of this heterocyclic core. These "click" reactions have provided researchers with unparalleled control over molecular assembly, transforming the 1-phenyl-1,2,3-triazole scaffold from a synthetic challenge into an indispensable tool for advancing science and technology.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 16. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. This compound | C8H7N3 | CID 270009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 20. researchgate.net [researchgate.net]

The Enduring Significance of the 1-Phenyl-1H-1,2,3-Triazole Scaffold: A Technical Guide for Drug Discovery

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

The 1-phenyl-1H-1,2,3-triazole core is a cornerstone of modern medicinal chemistry, transitioning from a chemical curiosity to a validated pharmacophore present in a multitude of bioactive molecules.[1][2][3] Its prevalence stems from a unique combination of synthetic accessibility, physicochemical robustness, and the ability to engage in meaningful interactions with biological targets. This guide provides an in-depth exploration of the this compound moiety, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, key properties, and extensive applications in the quest for novel therapeutics. The inherent stability of the 1,2,3-triazole ring, its capacity for hydrogen bonding and dipole interactions, and its role as a rigid linker have solidified its status as a "privileged" structural motif in drug design.[3][4][5]

Core Synthesis: The Power of "Click" Chemistry

The widespread adoption of the this compound scaffold is inextricably linked to the advent of "click chemistry," a concept introduced by K. Barry Sharpless.[4][6] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as the premier example of a click reaction, offering a highly reliable, specific, and biocompatible method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][4][7]

The Huisgen 1,3-Dipolar Cycloaddition: The Foundation

The fundamental reaction for the formation of the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne.[7][8] However, this thermal process often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers, limiting its synthetic utility.[7][8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Paradigm Shift

The introduction of a copper(I) catalyst revolutionized the synthesis of 1,2,3-triazoles, rendering the reaction highly regioselective for the 1,4-isomer, proceeding under mild conditions, and exhibiting remarkable functional group tolerance.[4][7][9]

Causality Behind Experimental Choices: The choice of a copper(I) catalyst is critical for the reaction's success. Copper(I) coordinates with the terminal alkyne, lowering the activation energy of the cycloaddition and directing the regioselectivity. The in situ reduction of a copper(II) salt (e.g., CuSO₄·5H₂O) by a reducing agent like sodium ascorbate is a common and convenient method for generating the active Cu(I) species, avoiding the need to handle potentially unstable Cu(I) salts.[8][9] The choice of solvent is also crucial; polar solvents like t-BuOH/H₂O, DMSO, or DMF are often employed to ensure the solubility of the reactants and the catalyst system.[10]

Experimental Protocol: Synthesis of 1,4-diphenyl-1H-1,2,3-triazole

This protocol provides a detailed, step-by-step methodology for the synthesis of 1,4-diphenyl-1H-1,2,3-triazole, a representative example of the CuAAC reaction.

Materials:

-

Phenylacetylene

-

Phenyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetylene (1.0 mmol, 1.0 eq) and phenyl azide (1.0 mmol, 1.0 eq) in a 1:1 mixture of t-BuOH and water (10 mL).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq) in water (1 mL). In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol, 0.1 eq) in water (1 mL).

-

Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The reaction mixture will typically change color, indicating the formation of the active copper(I) species.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexane/ethyl acetate). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure 1,4-diphenyl-1H-1,2,3-triazole.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the CuAAC Workflow

Caption: Workflow for the CuAAC synthesis of 1,4-diphenyl-1H-1,2,3-triazole.

Physicochemical and Biological Properties

The this compound scaffold imparts favorable physicochemical properties to molecules, including chemical stability, a significant dipole moment, and the ability to act as both a hydrogen bond donor and acceptor.[11] These characteristics contribute to improved pharmacokinetic profiles and enhanced target engagement.

Quantitative Data Summary

| Compound ID | Structure | Melting Point (°C) | Biological Activity | IC₅₀ (µM) | Reference |

| 1 | 4-Phenyl-1-(p-tolyl)-1H-1,2,3-triazole | 172-174 | Anticancer (A-549) | 21.25 | [12] |

| 2 | 1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole | 171-173 | Anticancer (A-549) | >100 | [12] |

| 6a | N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | 214–216 | Carbonic Anhydrase II Inhibitor | 6.5 (Kᵢ) | [10] |

| 6i | 4-Chloro-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | 199–201 | Carbonic Anhydrase II Inhibitor | 9.8 (Kᵢ) | [10] |

| 6a-9 | Phenylalanine derivative of 4-phenyl-1H-1,2,3-triazole | N/A | Anti-HIV-1 | 3.13 | [13] |

Note: This table presents a selection of data from the literature to illustrate the range of activities. N/A indicates data not available in the cited source.

Applications in Drug Development: A Scaffold of Versatility

The this compound moiety is a versatile building block in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities.[14][15][16]

Anticancer Agents

Numerous 1,2,3-triazole derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines.[6][12] The triazole ring can act as a linker to connect different pharmacophores or can itself interact with the target protein. For instance, chalcone-based 1,2,3-triazoles have shown significant cytotoxicity, outperforming established anticancer agents in some cases.[6]

Carbonic Anhydrase Inhibitors

The 1-phenyl-1,2,3-triazole scaffold has been successfully incorporated into the design of potent carbonic anhydrase (CA) inhibitors.[10][17] These enzymes are implicated in various physiological and pathological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer. The triazole moiety can be appended to a sulfonamide group, a known zinc-binding function in CA inhibitors, to explore the inhibitor binding site and enhance potency and selectivity.[10]

Antiviral Agents

Derivatives of 4-phenyl-1H-1,2,3-triazole have emerged as promising inhibitors of the HIV-1 capsid (CA) protein.[13] The CA protein is a critical target for antiretroviral therapy as it is involved in multiple stages of the viral replication cycle.[13] The triazole-containing compounds have been shown to directly interact with the CA protein, disrupting its function and exhibiting potent antiviral activity.[13]

Anti-inflammatory Agents

The anti-inflammatory potential of this compound analogs has also been explored.[18] Some derivatives have demonstrated more potent effects than the reference drug diclofenac in preclinical models of inflammation.[18]

Visualization of this compound Applications

Caption: Diverse therapeutic applications of the this compound scaffold.

Conclusion and Future Perspectives